molecular formula C22H17Cl2F6N3O3 B1663891 Fluralaner CAS No. 864731-61-3

Fluralaner

Cat. No.: B1663891
CAS No.: 864731-61-3
M. Wt: 556.3 g/mol
InChI Key: MLBZKOGAMRTSKP-UHFFFAOYSA-N
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Description

Fluralaner (C₂₂H₁₇Cl₂F₆N₃O₃; CAS 864731-61-3) is a systemic isoxazoline-class ectoparasiticide approved for veterinary use in dogs, cats, and poultry. It targets γ-aminobutyric acid (GABA)-gated chloride channels in arthropods, leading to hyperexcitation and death . Its broad-spectrum activity covers fleas (Ctenocephalides felis), ticks (Ixodes scapularis, Rhipicephalus sanguineus), and mites (Dermanyssus gallinae) . This compound’s unique pharmacokinetics enable long-lasting efficacy with single-dose oral or topical administration, making it a preferred choice for parasite control in companion animals and livestock .

Preparation Methods

  • Synthetic routes involve the assembly of the complex structure, and specific reaction conditions are proprietary.
  • Industrial production methods are not widely disclosed, but it is available as an oral solution for dogs and a topical solution for cats.
  • Chemical Reactions Analysis

    • Fluralaner undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions are not publicly available.
    • Major products formed from these reactions are not explicitly documented.
  • Scientific Research Applications

    Fluralaner is an insecticide and acaricide belonging to the isoxazoline class, used in veterinary medicine to treat and prevent flea and tick infestations in dogs and cats . Research indicates its potential as a drug-based vector control strategy against mosquitoes .

    Scientific Research Applications

    Veterinary Parasite Control: this compound is effective against fleas and ticks in dogs and cats . It is administered orally or topically, providing systemic control of these parasites .

    • Fleas: this compound is used for the treatment and prevention of flea infestations (Ctenocephalides felis) .
    • Ticks: It is effective for the treatment and control of tick infestations, including Ixodes scapularis (black-legged tick), Dermacentor variabilis (American dog tick), Rhipicephalus sanguineus (brown dog tick), and Haemaphysalis longicornis (Asian longhorned tick) . A study published in Parasites & Vectors demonstrated the rapid and persistent activity of this compound against newly acquired ticks .
    • Mange and Demodex: this compound has a broad-spectrum effect as an external parasiticide, effective against demodectic, sarcoptic, and notoedric mange .
    • Efficacy: Studies have shown high therapeutic and persistent efficacy against Rh. sanguineus ticks with a single topical administration of this compound .

    Mosquito Control: this compound has shown potential as a mosquitocidal agent against various mosquito species .

    • Aedes aegypti: The primary vector of dengue .
    • Anopheles stephensi: The vector of urban malaria .
    • Culex quinquefasciatus: The vector of lymphatic filariasis .
      This compound exhibits a potent mosquitocidal effect, with significant mortality observed within hours of post-blood feeding at higher drug concentrations .
      It also affects life history characteristics such as fecundity and egg hatch success .

    Pharmacokinetics and Mode of Action

    This compound is an inhibitor of the arthropod nervous system . It acts as a non-competitive antagonist of ligand-gated chloride channels, including gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels, leading to spastic paralysis in insects . The binding affinity of this compound is higher for GABA channels in insects compared to glutamate channels .

    After oral administration, peak this compound concentrations are achieved within 2 hours to 3 days, with an elimination half-life ranging from 9.3 to 16.2 days . Food increases the oral absorption of this compound in dogs . Most carnivores eliminate this compound in their feces over several weeks to months .

    Safety and Limitations

    This compound is generally considered safe for use in animals, with a wide margin of safety in vertebrates due to its higher selectivity for insect receptors compared to mammals . The isoxazoline class has been associated with neurologic adverse reactions including tremors, ataxia, and seizures . this compound is not licensed for use in humans, and its high cost can be a barrier to widespread use .

    Tables of relevant information

    Table 1: LC50 values of this compound for different mosquito species

    Mosquito SpeciesLC50 Range (ng/mL)
    Aedes aegypti24.04–49.82
    Anopheles stephensi24.04–49.82
    Culex quinquefasciatus24.04–49.82

    Table 2: Efficacy of this compound spot-on solution against Rh. sanguineus ticks

    Assessment Time Points (Days)Efficacy Range (%)
    291.1–99.8
    3095.4–100
    5695.4–100
    8695.4–100

    Mechanism of Action

    • Fluralaner’s primary mechanism involves inhibiting GABA-gated chloride channels and GluCls.
    • These channels play crucial roles in neurotransmission and muscle function.
  • Comparison with Similar Compounds

    Comparison with Similar Isoxazoline Compounds

    Chemical and Structural Properties

    Fluralaner shares structural similarities with other isoxazolines (afoxolaner, sarolaner, lotilaner), all featuring a central isoxazoline ring substituted with halogenated aryl groups. Key distinctions include:

    • Chirality : this compound and lotilaner possess a chiral center, with the S-enantiomer demonstrating 100× higher biological activity than the R-form .
    • Substituents: this compound’s 3,5-dichlorophenyl and trifluoromethyl groups enhance binding to insect GABA receptors, while afoxolaner’s 4-fluoro-3-phenoxyphenyl group alters potency .

    Table 1: Structural Comparison of Isoxazolines

    Compound Key Substituents Molecular Weight Chiral Center
    This compound 3,5-dichlorophenyl, trifluoromethyl 556.28 Yes (S-active)
    Afoxolaner 4-fluoro-3-phenoxyphenyl 623.81 No
    Sarolaner 5-chloro-2-thienyl 581.50 No
    Lotilaner 3,5-dichlorophenyl, trifluoromethyl 525.73 Yes (S-active)

    Mechanism of Action and Resistance Profile

    All isoxazolines act as non-competitive antagonists of GABA and glutamate-gated chloride (GluCl) channels. However, this compound exhibits superior efficacy against resistant arthropod strains:

    • Fipronil Resistance : this compound’s toxicity in Fipronil-resistant Laodelphax striatellus (resistance ratio = 1) contrasts with Fipronil’s ratio of ~1700 .
    • Dieldrin Resistance: this compound maintains activity in Dieldrin-resistant Drosophila melanogaster, suggesting a distinct binding site .

    Table 2: Resistance Ratios in Arthropod Strains

    Compound Resistance Ratio (vs. Susceptible Strain) Target Species
    This compound 1.0 Laodelphax striatellus
    Fipronil 1700 Laodelphax striatellus
    Dieldrin >1000 Drosophila melanogaster

    Efficacy Against Parasites

    This compound’s spectrum overlaps with other isoxazolines but varies in duration and species-specific potency:

    • Fleas: this compound and afoxolaner achieve >90% efficacy against Ctenocephalides felis within 12 hours post-administration .
    • Ticks : this compound shows 100% efficacy against Ixodes ricinus for 12 weeks, outperforming sarolaner’s 8-week coverage .
    • Mites : this compound is uniquely approved for poultry red mites (Dermanyssus gallinae), with a 99% reduction in infestations at 15 mg/kg .

    Table 3: Adverse Event Rates in Dogs (2013–2017 FDA Reports)

    Compound Mortality (%) Seizures (%) Ataxia (%)
    This compound 2.5 2.8 2.8
    Afoxolaner 3.2 7.5 3.1
    Sarolaner 3.0 20.5 41.1

    Biological Activity

    Fluralaner is a novel isoxazoline compound primarily used as a systemic insecticide and acaricide in veterinary medicine. Its biological activity is characterized by its potent effects against various ectoparasites, including fleas and ticks, and its unique pharmacokinetic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

    This compound acts as a non-competitive inhibitor of the GABA and glutamate receptor-gated chloride channels in arthropods. This mechanism disrupts the normal functioning of the nervous system in target parasites, leading to paralysis and death. Notably, this compound exhibits a higher selectivity for insect and arachnid receptors compared to mammalian receptors, which contributes to its safety profile in vertebrates .

    Pharmacokinetics

    The pharmacokinetic profile of this compound varies based on the route of administration (oral vs. topical) and the species treated. Key pharmacokinetic parameters include:

    • Bioavailability :
      • Oral administration in dogs shows bioavailability ranging from 20% to 34% , which increases significantly when administered with food (up to 70%) .
      • Topical administration results in a bioavailability of 22% to 25% .
    • Half-Life :
      • In dogs, the half-life ranges from 11 to 13 days for oral doses and 17 to 21 days for topical applications .
      • In cats, the half-life is slightly shorter at 12 to 13 days .
    • Elimination :
      • Approximately 90% of the administered dose is eliminated unchanged in feces, indicating a potential environmental impact due to prolonged active residues .

    Table 1: Pharmacokinetic Parameters of this compound

    ParameterDogs (Oral)Dogs (Topical)Cats (Topical)
    Bioavailability20-34%22-25%N/A
    Half-Life11-13 days17-21 days12-13 days
    Elimination RouteFecesFecesN/A

    Efficacy Against Ectoparasites

    This compound has demonstrated significant efficacy against various ectoparasites:

    • Fleas : A single oral dose provides up to 12 weeks of protection against fleas, effectively breaking their life cycle by preventing viable egg production .
    • Ticks : this compound exhibits rapid action against ticks, with efficacy observed within 7 days post-treatment .

    Case Study: Long-term Control of Flea Allergy Dermatitis

    A study conducted in client-owned dogs in France assessed the long-term efficacy of oral this compound for managing flea allergy dermatitis. The results indicated that this compound effectively controlled flea populations over a period of 12 weeks , with no adverse reactions reported during the study .

    Environmental Impact

    The environmental implications of this compound's fecal elimination have been highlighted in recent studies. For instance, research indicates that this compound can remain detectable in feces for several weeks to months across different carnivore species, raising concerns about potential ecological effects, particularly regarding exposure to non-target species .

    Q & A

    Basic Research Questions

    Q. What is the primary mechanism of action of fluralaner in insects, and how should this inform experimental design in larvicide studies?

    this compound disrupts insect nervous systems by inhibiting GABA- and glutamate-gated chloride channels, leading to hyperexcitation and death . To study its larvicidal efficacy, experimental designs should include:

    • Administration routes : Compare oral ingestion (e.g., incorporated into larval diets) vs. topical application, as oral delivery shows higher bioavailability .
    • Dose-response assays : Use standardized protocols (e.g., WHO guidelines) to determine LC₅₀/LC₉₀ values across species.
    • Control groups : Include untreated cohorts and positive controls (e.g., spinosad) to validate results .

    Example Experimental Setup :

    VariableOral Ingestion GroupTopical Application Group
    Concentration0.1–10 ppm in diet0.1–10 µg/cm² on cuticle
    Exposure Time24–72 hours24–72 hours
    Mortality MetricsRecorded at 24h intervalsStatistical analysis via probit models

    Q. What methodological considerations are critical when assessing this compound's efficacy against different insect life stages?

    • Life-stage specificity : Test larvae, pupae, and adults separately, as susceptibility varies (e.g., larvae are more vulnerable due to feeding behavior) .
    • Environmental variables : Control temperature, humidity, and substrate type to mimic natural habitats .
    • Data collection : Use high-resolution imaging or automated tracking to quantify behavioral changes (e.g., reduced mobility post-exposure) .

    Advanced Research Questions

    Q. How can researchers resolve contradictory findings regarding this compound's residual activity across varying environmental conditions?

    Contradictions often arise from differences in:

    • Photodegradation rates : UV exposure reduces efficacy; include light-exposed vs. dark cohorts in study designs .
    • Soil adsorption : Measure binding coefficients (e.g., Kd values) to assess bioavailability in organic-rich substrates .
    • Statistical reconciliation : Apply meta-analysis frameworks (e.g., PRISMA) to harmonize data from heterogeneous studies .

    Q. What advanced methodologies are recommended for investigating resistance mechanisms to this compound in target insect populations?

    • Genomic sequencing : Identify mutations in GABA/glutamate receptor subunits via whole-genome sequencing of resistant vs. susceptible strains .
    • Functional assays : Use electrophysiology (e.g., patch-clamp) to confirm reduced channel binding in resistant phenotypes .
    • Longitudinal monitoring : Track resistance allele frequencies in field populations using qPCR or CRISPR-based diagnostics .

    Q. What frameworks are most effective for designing ecotoxicological studies evaluating this compound's non-target impacts?

    • Tiered risk assessment :

    Lab tests : Acute toxicity assays on non-target arthropods (e.g., honeybees, predatory beetles) .

    Mesocosm trials : Simulate field conditions to study trophic cascades (e.g., impacts on pollinators and soil microbiota) .

    • Modeling tools : Use species sensitivity distributions (SSDs) or AQUATOX to predict ecosystem-level risks .

    Q. Methodological Guidelines

    • Research question formulation : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on this compound’s cross-species efficacy or resistance .
    • Data analysis : Use mixed-effects models to account for nested variables (e.g., insect colonies, geographic regions) .
    • Ethical compliance : Align ecotoxicology studies with OECD/EPA guidelines to ensure reproducibility and regulatory acceptance .

    Properties

    IUPAC Name

    4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MLBZKOGAMRTSKP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H17Cl2F6N3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90235581
    Record name Fluralaner
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    Molecular Weight

    556.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    864731-61-3
    Record name Fluralaner
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    Record name Fluralaner
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    Record name 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2-oxo-2-((2,2,2- trifluoroethyl)amino)ethyl)benzamide
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